molecular formula C17H18N6OS B2890469 2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide CAS No. 886925-84-4

2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide

Cat. No.: B2890469
CAS No.: 886925-84-4
M. Wt: 354.43
InChI Key: QGEXCXSMCOYFPW-UHFFFAOYSA-N
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Description

2-{[4-Amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-ethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a pyridin-4-yl substituent on the triazole ring and a 3-ethylphenyl group on the acetamide moiety. Its molecular formula is C₁₈H₁₉N₇OS (calculated based on structural analogs in ), with a molecular weight of approximately 393.46 g/mol.

The thioether linkage (-S-) between the triazole and acetamide groups contributes to metabolic stability .

Properties

IUPAC Name

2-[(4-amino-5-pyridin-4-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(3-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N6OS/c1-2-12-4-3-5-14(10-12)20-15(24)11-25-17-22-21-16(23(17)18)13-6-8-19-9-7-13/h3-10H,2,11,18H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGEXCXSMCOYFPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CSC2=NN=C(N2N)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the preparation of the core triazole structure. One common method involves the reaction of isonicotinic acid hydrazide with carbon disulfide in the presence of a base like potassium hydroxide (KOH). The resulting intermediate is then further reacted with ethylphenyl acetic acid chloride to introduce the ethylphenyl group.

Industrial Production Methods

In an industrial setting, the synthesis process may be optimized for large-scale production. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and improved safety. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the final product's purity.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The amino group can be oxidized to form a nitro group.

  • Reduction: : The nitro group can be reduced to an amine.

  • Substitution: : The pyridine ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents like tin (Sn) and hydrochloric acid (HCl) are often used.

  • Substitution: : Electrophilic substitution reactions typically require strong acids like sulfuric acid (H2SO4).

Major Products Formed

  • Oxidation: : Formation of nitro derivatives.

  • Reduction: : Formation of amine derivatives.

  • Substitution: : Introduction of various substituents on the pyridine ring.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: : Used as a building block for the synthesis of more complex molecules.

  • Biology: : Investigated for its biological activity, including antimicrobial and antiviral properties.

  • Medicine: : Potential use in drug development, particularly in the treatment of infections and inflammatory diseases.

  • Industry: : Employed in the production of advanced materials and chemical intermediates.

Mechanism of Action

The exact mechanism of action of this compound is not fully understood, but it is believed to interact with specific molecular targets and pathways. The triazole ring and amino group may play a role in binding to enzymes or receptors, leading to biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound is compared to structurally related 1,2,4-triazole acetamides with variations in substituents (Table 1). Key differences include:

Compound Name Substituents (Triazole/Acetamide) Molecular Weight (g/mol) Melting Point (°C) Biological Activity (Key Findings) Reference
Target Compound Pyridin-4-yl / 3-ethylphenyl ~393.46 Not reported Inferred antimicrobial/anti-inflammatory activity based on analogs
2-((4-Amino-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-phenoxyphenyl)acetamide Pyridin-4-yl / 4-phenoxyphenyl 418.47 Not reported Structural analog with enhanced π-π interactions due to phenoxy group
2-{[4-Amino-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chloro-2-methylphenyl)acetamide Pyridin-3-yl / 4-chloro-2-MePh 378.85 Not reported Higher hydrophobicity; potential improved membrane permeability
2-((4-Allyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide (6a) Pyridin-2-yl / allyl 315.37 182–184 Moderate yield (65%); lower anti-exudative activity compared to furan-2-yl derivatives
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-acetamide derivatives Furan-2-yl / varied aryl ~350–400 160–240 High anti-exudative activity (10 mg/kg dose); superior to diclofenac sodium

Key Observations:

  • Pyridine Positional Isomerism : Pyridin-4-yl (target compound) vs. pyridin-2-yl/3-yl analogs () alters electronic properties and binding affinity. Pyridin-4-yl’s linear geometry may enhance stacking interactions in biological targets .
  • Substituent Effects on Activity : Electron-withdrawing groups (e.g., chloro in ) improve antimicrobial activity, while electron-donating groups (e.g., ethyl in the target) may enhance solubility but reduce potency .
  • Anti-Exudative Activity : Furan-2-yl derivatives () exhibit superior anti-inflammatory effects compared to pyridinyl analogs, likely due to furan’s planar structure and hydrogen-bonding capacity .

Pharmacological Performance

  • Antimicrobial Activity: N-(4-phenoxyphenyl) analogs () showed MIC values of 8–16 µg/mL against S. aureus and E. coli, while 3-ethylphenyl substitution (target) may reduce activity due to reduced electron-withdrawing effects .
  • Anti-Inflammatory Potential: The 3-ethylphenyl group’s hydrophobicity may improve blood-brain barrier penetration compared to polar 4-phenoxyphenyl analogs .

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